molecular formula C15H21ClN4OS B10869504 N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide

N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide

Cat. No.: B10869504
M. Wt: 340.9 g/mol
InChI Key: GQINZJZCZRHMMD-UHFFFAOYSA-N
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Description

    N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide: or , is a chemical compound with the molecular formula .

  • It belongs to the class of acetanilides and contains a chlorophenyl group attached to an acetamide moiety.
  • The compound’s structure consists of a piperazine ring with an ethylcarbamothioyl substituent and a chlorophenyl group.
  • It has applications in both research and industry.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 4-chloroaniline with acetic anhydride to form 4′-chloroacetanilide.

      Reaction Conditions: This reaction typically occurs under acidic conditions.

      Industrial Production: While I don’t have specific industrial production methods, this compound may be synthesized on a larger scale using similar principles.

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a starting material for the synthesis of other compounds.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: May have applications in drug development due to its structural features.

      Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • If used as a drug, it likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The unique combination of the chlorophenyl group, piperazine ring, and ethylcarbamothioyl substituent distinguishes our compound.

    Remember that further research and experimentation are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C15H21ClN4OS

    Molecular Weight

    340.9 g/mol

    IUPAC Name

    N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide

    InChI

    InChI=1S/C15H21ClN4OS/c1-2-17-15(22)20-9-7-19(8-10-20)11-14(21)18-13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,22)(H,18,21)

    InChI Key

    GQINZJZCZRHMMD-UHFFFAOYSA-N

    Canonical SMILES

    CCNC(=S)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl

    Origin of Product

    United States

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